molecular formula C12H15N3O2 B028639 4-Benzoylpiperazine-1-carboxamide CAS No. 100138-46-3

4-Benzoylpiperazine-1-carboxamide

Cat. No. B028639
M. Wt: 233.27 g/mol
InChI Key: SFEIMHKHXPBUCT-UHFFFAOYSA-N
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Description

Synthesis Analysis
The synthesis of 4-Benzoylpiperazine-1-carboxamide and related derivatives involves various chemical routes, often focusing on enhancing their pharmacological profiles. For instance, a study detailed the synthesis of benzhydrylpiperazine derivatives with carboxamide and thioamide moieties, highlighting variations in their cytotoxic activities based on structural differences. The synthesis approaches can vary significantly, demonstrating the chemical flexibility and the importance of structural modifications in achieving desired bioactivities (Gurdal et al., 2014).

Molecular Structure Analysis
The structural characterization of 4-Benzoylpiperazine-1-carboxamide derivatives is crucial for understanding their biological activities. Techniques such as X-ray diffraction studies have been employed to elucidate the crystal structures of synthesized compounds, providing insights into their molecular configurations and potential interaction mechanisms with biological targets. This detailed structural analysis is essential for the rational design of derivatives with improved efficacy and selectivity (Desai et al., 2019).

Chemical Reactions and Properties
Chemical reactions involving 4-Benzoylpiperazine-1-carboxamide derivatives highlight the reactivity and versatility of these compounds. Studies have shown that these compounds can undergo various chemical transformations, including oxidation and reactions with other functional groups, to yield a range of products. Such reactions not only expand the chemical diversity of these derivatives but also their potential application scope (Petride et al., 2006).

Scientific Research Applications

Pharmacological Applications

4-Benzoylpiperazine-1-carboxamide derivatives have been explored for their potential in treating diseases and conditions through various mechanisms. For instance, benzhydrylpiperazine derivatives have been identified as potent and selective inverse agonists for the human cannabinoid receptor (hCB1), which could be beneficial in reducing body weight in diet-induced obese mice (Gao et al., 2011). Another study focused on the synthesis and evaluation of benzhydrylpiperazine carboxamide and thioamide derivatives, revealing that certain 4-chlorobenzhydrylpiperazine derivatives displayed significant cytotoxic activities against various cancer cell lines (Gurdal et al., 2014).

Organic Chemistry and Drug Design

In the realm of organic chemistry and drug design, the structural motif of 4-Benzoylpiperazine-1-carboxamide has been utilized to create inhibitors for enzymes and receptors. For example, a series of 2-(4-[4-acetylpiperazine-1-carbonyl]phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives were designed and synthesized, showing promise as novel and effective poly ADP-ribose polymerases (PARP)-1 inhibitors, which play a critical role in the repair of DNA damage (Chen et al., 2021). This demonstrates the compound's relevance in developing targeted therapies for cancer treatment.

Materials Science

In the field of materials science, 4-Benzoylpiperazine-1-carboxamide derivatives have been studied for their corrosion inhibition properties. A specific study demonstrated the effectiveness of 4-(pyridin-2yl)-N-p-tolylpiperazine-1-carboxamide as a corrosion inhibitor for mild steel in hydrochloric acid, indicating the compound's potential in industrial applications to prevent material degradation (Paramasivam, 2016).

Safety And Hazards

The safety data sheet for “4-Benzoylpiperazine-1-carboxamide” indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-benzoylpiperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c13-12(17)15-8-6-14(7-9-15)11(16)10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFEIMHKHXPBUCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10590447
Record name 4-Benzoylpiperazine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzoylpiperazine-1-carboxamide

CAS RN

100138-46-3
Record name 4-Benzoylpiperazine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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